1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a chlorophenyl group, a methoxyethyl chain, and a thiophenylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with methoxyethylamine to form 2-(2-chlorophenyl)-2-methoxyethylamine.
Urea Formation: The intermediate is then reacted with thiophen-2-ylmethyl isocyanate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the urea moiety, potentially leading to amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the methoxyethyl group, potentially altering its chemical properties and biological activity.
1-(2-(2-Chlorophenyl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a methoxyethyl chain and a thiophenylmethyl urea moiety. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a versatile compound for various applications.
Biological Activity
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylurea
- Molecular Formula : C15H17ClN2O2S
- Molecular Weight : 324.8 g/mol
The compound features a combination of chlorophenyl, methoxyethyl, and thiophenyl groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reaction of 2-chlorobenzyl chloride with methoxyethylamine.
- Final Product Formation : Reaction with thiophene-2-carbonyl chloride.
This process often utilizes organic solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound's growth inhibition concentrations (GI50) were reported as follows:
Cell Line | GI50 (µM) |
---|---|
A549 | 2.4 |
HepG2 | 3.8 |
MCF-7 | 5.1 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, likely through binding to enzymes or receptors that modulate cellular pathways. For instance, it may inhibit certain kinases involved in tumor growth or activate apoptotic pathways in cancer cells .
Study on Antimicrobial Effects
A recent study assessed the antimicrobial efficacy of various derivatives of thiourea compounds, including the subject compound. Results indicated a notable reduction in microbial viability at specific concentrations, supporting its potential use in pharmaceutical applications .
Investigation of Anticancer Mechanisms
In another study focusing on anticancer mechanisms, docking studies revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis. The binding affinity was evaluated using molecular docking simulations, indicating favorable interactions that may lead to its observed biological activities .
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICJDIYKZUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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